molecular formula C17H18N6O2S2 B2979950 N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021262-37-2

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2979950
CAS No.: 1021262-37-2
M. Wt: 402.49
InChI Key: JEPCBFOTBOHGRV-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates several nitrogen-containing heterocycles, including a pyridazine core, a piperazine linker, and a terminal pyridine ring. These scaffolds are frequently found in biologically active compounds and approved drugs; statistically, nitrogen heterocycles are present in over 85% of all biologically active compounds and about 60% of unique small-molecule drugs approved by the FDA . The integration of a piperazine moiety with pyridine and pyridazine structures within a single framework is a known strategy to enhance biological activity . Compounds featuring a pyridazinone core, closely related to the pyridazine in this molecule, have been identified as potent and specific inhibitors with a novel mechanism of action. For instance, optimized pyridazinone derivatives have been developed as inhibitors of the plasmodial surface anion channel (PSAC) for antimalarial therapy, demonstrating direct channel block and exhibiting excellent in vitro and in vivo properties while being refractory to acquired resistance . This suggests potential research applications for this structural class in parasitology and channelopathy studies. Furthermore, the thiophene and sulfonamide functional groups in its structure are common in pharmaceuticals and can contribute to a molecule's ability to interact with biological targets . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key intermediate or as a scaffold for developing new agents in various therapeutic areas, including infectious diseases and oncology.

Properties

IUPAC Name

N-pyridin-4-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,17-2-1-13-26-17)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h1-8,13H,9-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCBFOTBOHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

    Substitution with Pyridin-4-yl Group: This step often involves nucleophilic substitution reactions where the pyridazin-3-amine is reacted with a pyridine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Thiophen-2-ylsulfonyl Group: This is usually done via sulfonylation reactions, where the piperazine ring is reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The pyridazin-3-amine core can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The pyridin-4-yl and thiophen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazin-3-amine core would yield corresponding amines.

Scientific Research Applications

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine derivatives with piperazine-sulfonyl and aryl/heteroaryl amine substituents. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-(Pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine Thiophen-2-ylsulfonyl (electron-rich heterocycle), pyridin-4-ylamine ~439.5 Preclinical studies for Shigella TTSS inhibition
BI68663 2,4-Dimethylphenylsulfonyl, pyridin-3-ylamine 424.52 Higher lipophilicity; potential kinase modulation
BI70422 2-Chlorophenylsulfonyl, pyridin-2-ylamine 430.91 Enhanced stability (Cl substituent)
6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine 4-Chlorophenylsulfonyl, diethylamine 409.9 Reduced polarity; CNS-targeted applications
Compound from VFDB () 2,4-Dimethylphenylsulfonyl, pyridin-4-ylamine ~424.5 Structural analog; similar preclinical targets

Key Differences and Implications

Sulfonyl Group Variations: Thiophen-2-ylsulfonyl (target compound): The sulfur-containing heterocycle enhances π-π stacking and metabolic stability compared to phenyl derivatives . Chlorophenylsulfonyl (BI70422): The electron-withdrawing Cl group improves oxidative stability but may increase toxicity risks .

Amino Substituent Position: Pyridin-4-ylamine (target compound): The para-substituted pyridine favors planar binding to enzyme active sites (e.g., kinases) . Pyridin-2-ylamine (BI70422) and pyridin-3-ylamine (BI68663): Ortho/meta positions alter steric interactions, affecting target selectivity .

Biological Activity :

  • The target compound’s thiophene group may confer unique antibacterial activity against Shigella via TTSS inhibition, whereas BI68663 and BI70422 are optimized for kinase targets (e.g., aden receptors) .

Physicochemical Properties

  • LogP : Thiophene derivatives (target compound) typically exhibit moderate LogP (~2.5–3.5), balancing solubility and membrane penetration.
  • pKa : The pyridazine nitrogen (pKa ~4.5) and piperazine (pKa ~7.5) contribute to pH-dependent solubility .

Biological Activity

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is C19H19N5O3S2C_{19}H_{19}N_{5}O_{3}S_{2}. The structural complexity arises from the presence of a pyridazine core, a piperazine moiety, and a thiophene sulfonyl group, which may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR . The specific compound may also demonstrate similar inhibitory effects, warranting further investigation.

Anti-inflammatory and Analgesic Effects

Compounds related to this compound have been tested for anti-inflammatory properties. In vivo studies using models such as the hot plate test have shown promising analgesic effects . The mechanisms underlying these effects likely involve inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

The compound's potential antimicrobial properties are supported by research on related pyrazole derivatives, which have demonstrated efficacy against various bacterial strains . The structural components of this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperazine and pyridine rings can significantly alter activity profiles. For example, substituents on the thiophene ring can enhance binding affinity to target proteins, thereby increasing efficacy .

Case Studies

StudyFindingsReference
Antitumor EfficacySignificant inhibition of cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM
Anti-inflammatory ActivityDemonstrated analgesic effects in in vivo models
Antimicrobial TestingShowed promising activity against several bacterial strains

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine to improve yield and purity?

  • Methodology : Start with a stepwise approach:

Intermediate Preparation : Synthesize the pyridazine core via nucleophilic substitution of 6-chloropyridazin-3-amine with 4-(thiophen-2-ylsulfonyl)piperazine under reflux in DMF, as described for analogous piperazine-pyridazine systems .

Coupling Reaction : Attach the pyridin-4-yl group using Buchwald-Hartwig amination or Ullmann coupling, optimizing catalyst systems (e.g., CuBr/Cs2CO3) and solvent polarity to enhance regioselectivity .

Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) and recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (>98%) and confirm structure with 1^1H/13^13C NMR .

Q. What analytical techniques are critical for characterizing the structural conformation of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Resolve dihedral angles between pyridazine, piperazine, and thiophene-sulfonyl groups to confirm spatial orientation (e.g., pyrimidine-phenyl dihedral angles ~12° observed in similar systems) .
  • NMR Analysis : Assign peaks using 1^1H-13^13C HSQC and HMBC to verify connectivity, particularly for sulfonyl and piperazine protons (δ ~2.8–3.5 ppm) .
  • FTIR and HRMS : Confirm sulfonyl (S=O stretch ~1350 cm1^{-1}) and amine groups, with HRMS validating molecular weight (e.g., [M+H]+^+ expected within ±2 ppm error) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the sulfonyl group .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile solvents (DMF, dichloromethane) and wear nitrile gloves to avoid dermal absorption .
  • Emergency Measures : Follow P201/P202 protocols (read safety sheets before handling) and P210 guidelines (avoid ignition sources near reactive intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?

  • Methodology :

Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the pyridazine core and ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridin-4-yl N as H-bond acceptor) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-piperazine interactions with hydrophobic pockets. Compare RMSD values (<2 Å) to known inhibitors (e.g., LY2784544 analogs) .

QSAR Analysis : Corporate substituent effects (e.g., thiophene vs. phenyl sulfonyl) to refine activity predictions using Hammett σ constants and ClogP values .

Q. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., in vitro vs. in vivo assays)?

  • Methodology :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
  • Prodrug Design : Mask the pyridin-4-yl amine as a tert-butoxycarbonyl (Boc) group to enhance bioavailability, then cleave in vivo via esterases .
  • Off-Target Screening : Use KinomeScan panels to evaluate selectivity; cross-reference with structural analogs (e.g., N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine) to identify shared off-targets .

Q. How does the sulfonyl-piperazine moiety influence the compound’s pharmacokinetic profile?

  • Analysis :

  • Lipophilicity : Measure logD (octanol/water) at pH 7.4; the thiophene-sulfonyl group increases logD by ~0.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify albumin binding (>90% common for sulfonamides), which may reduce free drug concentration .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorescence assays; sulfonyl groups often show moderate inhibition (IC50_{50} ~10 µM) .

Q. What crystallographic evidence explains conformational flexibility in the piperazine-thiophene sulfonyl linkage?

  • Structural Insights :

  • Torsion Angles : X-ray data from related compounds (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) show sulfonyl-piperazine C–S–N–C angles ~110°, allowing rotational freedom .
  • Intermolecular Forces : Weak C–H···O hydrogen bonds (2.8–3.2 Å) between sulfonyl oxygen and adjacent aromatic protons stabilize specific conformers in the solid state .

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